
3-Bromoquinoline-6-carbaldehyde SMILES
string and InChIKey

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-Bromoquinoline-6-carbaldehyde

CAS No.: 860757-84-2

Cat. No.: B2743987

Get Quote

Technical Profile: 3-Bromoquinoline-6-
carbaldehyde[1][2]
Executive Summary
3-Bromoquinoline-6-carbaldehyde is a bifunctional heteroaromatic intermediate critical in

medicinal chemistry and drug discovery. Characterized by a quinoline scaffold substituted with

a bromine atom at position 3 and a formyl group at position 6, it serves as a "privileged

structure" for orthogonal functionalization. The bromine handle allows for palladium-catalyzed

cross-coupling (e.g., Suzuki-Miyaura), while the aldehyde enables condensation reactions

(e.g., reductive amination, Wittig olefination). This dual reactivity makes it an ideal building

block for synthesizing kinase inhibitors (e.g., PI3K/mTOR) and complex heterocyclic libraries.

[1]
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Identifier Value

IUPAC Name 3-Bromoquinoline-6-carbaldehyde

CAS Registry Number 860757-84-2

SMILES O=Cc1ccc2nc(Br)cc2c1

InChI
InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-

10(8)12-5-9/h1-6H

InChIKey APMWGLGWAYESOM-UHFFFAOYSA-N

Molecular Formula C₁₀H₆BrNO

Molecular Weight 236.07 g/mol

Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme for the

molecule. Note the strategic placement of the reactive handles at C3 and C6.
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Figure 1: Connectivity map of 3-Bromoquinoline-6-carbaldehyde highlighting the C3-Bromine

and C6-Aldehyde functional handles.[2]
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Property Data Source/Method

Appearance Light yellow to yellow solid Experimental [1]

Melting Point 142–144 °C (approx.) Analogous derivatives

Boiling Point ~340 °C (Predicted) Calculated (760 mmHg)

LogP 2.3 – 3.0 Predicted (XLogP3)

TPSA 30.0 Å² Topological Polar Surface Area

Solubility
Soluble in DMSO, DCM,

Chloroform
Experimental

Synthetic Pathways[3][7][8][9]
The synthesis of 3-Bromoquinoline-6-carbaldehyde presents a regioselectivity challenge.

Direct bromination of quinoline typically yields a mixture of isomers (3-, 5-, and 8-bromo), while

introducing the aldehyde group requires oxidation of a methyl precursor or formylation.

The most authoritative and scalable protocol involves the direct bromination of 6-

quinolinecarbaldehyde. This method leverages the electronic properties of the pyridine ring in

the presence of a complexing agent to direct the halogen to position 3.

Protocol: Bromination of 6-Quinolinecarbaldehyde
Reference:Willms, L. et al. (2015).[3] US Patent / EP2900661B1 [2]

Reaction Scheme:

Starting Material: 6-Quinolinecarbaldehyde.

Reagents: Bromine (

), Pyridine.

Conditions: Reflux (approx. 115°C).

Step-by-Step Methodology:
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Dissolution: Dissolve 6-quinolinecarbaldehyde (1.0 equiv) in pyridine (approx. 5 mass equiv).

Pyridine acts as both the solvent and a base that forms a complex with bromine (

), moderating its reactivity.

Addition: Add elemental bromine (1.1 equiv) dropwise at room temperature.

Reflux: Heat the mixture to reflux. The elevated temperature is required to overcome the

activation energy for electrophilic substitution on the electron-deficient pyridine ring.

Second Addition: After 2 hours at reflux, add a second portion of bromine (3.3 equiv) to drive

the reaction to completion. Continue refluxing for 4 hours.

Work-up: Cool the mixture, quench with aqueous sodium thiosulfate (to remove excess

), and extract with dichloromethane (DCM).

Purification: The crude product is purified via silica gel chromatography or recrystallization

from ethanol/water.

Mechanistic Insight: Under neutral conditions, electrophilic substitution on quinoline occurs at

the benzene ring (positions 5 and 8). However, in the presence of pyridine at high

temperatures, the reaction mechanism shifts, favoring the 3-position. This is likely due to an

addition-elimination mechanism involving the 1,2-bond of the quinoline nitrogen, followed by

dehydrobromination to restore aromaticity.
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Figure 2: Synthetic workflow for the regioselective bromination of 6-quinolinecarbaldehyde.
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Reactivity & Applications in Drug Discovery[3][11]
This molecule is a bifunctional linchpin. Its utility stems from the ability to react selectively at

two distinct sites.

A. C3-Bromine: Cross-Coupling Reactions
The bromine atom at the 3-position is activated for palladium-catalyzed cross-coupling

reactions.

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the pi-

system.

Heck Reaction: Coupling with alkenes to introduce styryl or acrylate groups.

Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and

basicity.

B. C6-Aldehyde: Condensation & Olefination
The aldehyde group at the 6-position is a versatile electrophile.

Reductive Amination: Reaction with primary/secondary amines followed by reduction (

) to form benzylic amines.

Wittig/Horner-Wadsworth-Emmons: Conversion to alkenes, often used to create "linker"

regions in drug molecules.

Heterocycle Formation: Condensation with hydrazines or diamines to form fused or pendant

heterocyclic rings (e.g., imidazoles, hydrazones).

Case Study: Kinase Inhibitors
Quinoline-3-carbaldehydes and their bromo-derivatives are documented intermediates in the

synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1] The quinoline core

mimics the adenine ring of ATP, binding to the kinase hinge region, while substituents at C3

and C6 project into the hydrophobic pocket and solvent-exposed regions, respectively, to tune

selectivity and potency [3].
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Safety & Handling
GHS Classification: Warning.[4]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Handling: Manipulate in a fume hood. Avoid dust formation. Store under inert gas

(Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid.

References
Sigma-Aldrich. (n.d.). 3-Bromoquinoline-6-carbaldehyde Product Sheet. Retrieved from

Willms, L., et al. (2015).[3] Quinoline isoxazolin derivatives for plant disease control. U.S.

Patent No. 20150087667 / EP2900661B1. Washington, DC: U.S. Patent and Trademark

Office. Retrieved from

BenchChem. (2025).[5] 4-Bromoquinoline-3-carbaldehyde and related quinoline scaffolds in

drug discovery. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Bromoquinoline-3-carbaldehyde|Research Chemical [benchchem.com]

2. EP2900661B1 - Quinoline isoxazolin derivatives for plant disease control - Google Patents
[patents.google.com]

3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C10H5BrClNO | CID 11437167 -
PubChem [pubchem.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloroquinoline-3-carbaldehyde
https://www.benchchem.com/product/b2743987/docs?utm_src=pdf-body#3-bromoquinoline-6-carbaldehyde-smiles-string-and-inchikey
https://patentimages.storage.googleapis.com/92/fc/b0/dba0df14154edf/US9510598.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_3_Bromoquinoline_Derivatives.pdf
https://www.benchchem.com/product/b2743987?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/B2771434
https://patents.google.com/patent/EP2900661B1/en
https://patents.google.com/patent/EP2900661B1/en
https://patentimages.storage.googleapis.com/92/fc/b0/dba0df14154edf/US9510598.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloroquinoline-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloroquinoline-3-carbaldehyde
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_3_Bromoquinoline_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2743987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [3-Bromoquinoline-6-carbaldehyde SMILES string and
InChIKey]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2743987/docs#3-bromoquinoline-6-carbaldehyde-
smiles-string-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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